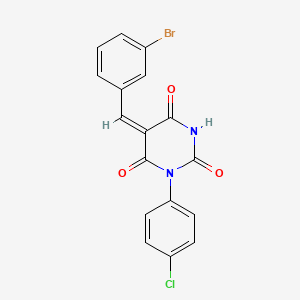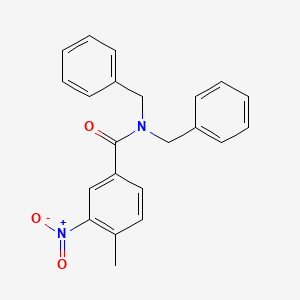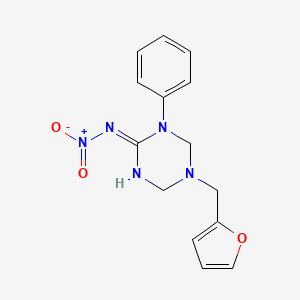
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBP, is a pyrimidine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. BBP is a small molecule that has shown promising results in various scientific research studies, indicating its potential as a therapeutic agent.
Mécanisme D'action
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects by modulating various signaling pathways and molecular targets. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also inhibits the activity of various kinases, such as JAK2, STAT3, and AKT, which are involved in the regulation of cell proliferation and survival. Moreover, 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a crucial role in the regulation of inflammation and pain. Moreover, 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent. However, 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Moreover, 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in clinical trials, and its long-term safety and efficacy are still unknown.
Orientations Futures
There are several future directions for the study of 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved pharmacological properties, such as increased solubility and selectivity for specific molecular targets. Another direction is the study of 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy and reduce their toxicity. Moreover, further studies are needed to investigate the long-term safety and efficacy of 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in clinical trials, and to explore its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and viral infections.
Méthodes De Synthèse
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction between 4-chloro-3-nitrobenzaldehyde and 3-bromobenzylamine. This reaction yields 5-(3-bromobenzylidene)-4-chloro-3-nitrobenzene, which can be reduced using sodium dithionite to obtain 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Another method involves the reaction between 4-chloro-3-nitrobenzaldehyde and 3-bromobenzaldehyde in the presence of ammonium acetate, which yields 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione directly.
Applications De Recherche Scientifique
5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential as an antifungal agent and as a modulator of the immune response. Moreover, 5-(3-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-3-1-2-10(8-11)9-14-15(22)20-17(24)21(16(14)23)13-6-4-12(19)5-7-13/h1-9H,(H,20,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGVCLOOXDMZAN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B6011126.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![2-(ethylthio)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6011139.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)

![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6011214.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)